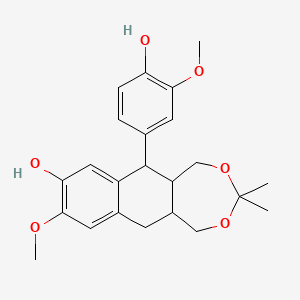

Isolariciresinol 9,9'-acetonide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of lignans like Isolariciresinol 9,9’-acetonide involves a series of chemical reactions. Starting from a tandem Michael-aldol reaction, the lignan skeleton was synthesized in 6 steps, including a cyclization step . The synthesis of such compounds requires a systematic approach and careful monitoring of the reaction conditions .Molecular Structure Analysis

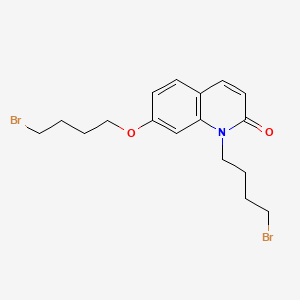

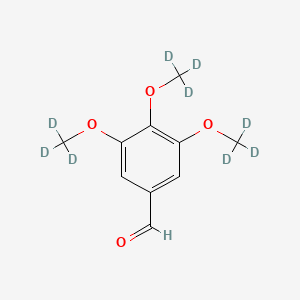

The molecular formula of Isolariciresinol 9,9’-acetonide is C23H28O6 . Its molecular weight is 400.5 . The IUPAC name is 6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isolariciresinol 9,9’-acetonide include a tandem Michael-aldol reaction, which forms the lignan skeleton . Further steps include cyclization and glycosylation . The exact reactions and conditions can vary depending on the specific synthesis method used .Physical And Chemical Properties Analysis

Isolariciresinol 9,9’-acetonide has a molecular weight of 400.471. Its molecular formula is C23H28O6. The compound is a polyphenolic compound, which contributes to its antioxidant properties.Wissenschaftliche Forschungsanwendungen

Identification in Plant Species : Isolariciresinol has been isolated from various plants, such as Araucaria angustifolia, flaxseed meal, and Ephedra viridis, indicating its presence in diverse botanical sources (Fonseca et al., 1978), (Meagher et al., 1999), (Pullela et al., 2005).

Pharmacological Activities : Studies have shown that lignans like isolariciresinol exhibit various biological activities, including antioxidant properties and potential therapeutic effects in certain health conditions. For instance, research on Ephedra viridis lignans, including isolariciresinol, highlighted their moderate antioxidant activity without cytotoxicity (Pullela et al., 2005). Additionally, isolariciresinol derivatives have been studied for their potential anti-inflammatory and antitumor activities (Xiao et al., 2009).

Role in Traditional Medicine : Some studies have explored the use of plants containing isolariciresinol in traditional medicine. For example, the medicinal plant Fagraea racemosa, containing isolariciresinol, has been used for its analgesic properties and potential relaxation effects on blood vessels (Okuyama et al., 1995).

Isolation and Characterization : Various methods have been developed for the isolation and characterization of isolariciresinol from different sources, indicating its significance in phytochemical research (Meagher et al., 1999), (Braca et al., 2001).

Chemical Constituents Analysis : Studies have also focused on the chemical analysis of isolariciresinol and its derivatives in various plant species, contributing to the understanding of their chemical diversity and potential uses (Zheng Xiao-ke, 2009), (Lee et al., 2009).

Eigenschaften

IUPAC Name |

6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCSNQKSYHFYSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isolariciresinol 9,9'-acetonide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)